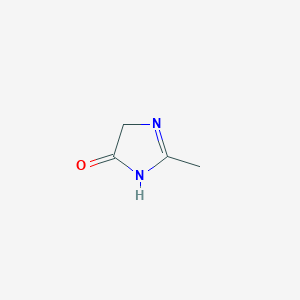
2-Methyl-1,4-dihydroimidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-dihydroimidazol-5-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dihydroimidazol-5-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-dihydroimidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different imidazole-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions are typically substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .
Aplicaciones Científicas De Investigación
2-Methyl-1,4-dihydroimidazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-dihydroimidazol-5-one involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
Uniqueness
2-Methyl-1,4-dihydroimidazol-5-one is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. This makes it particularly valuable for certain applications where other imidazole derivatives may not be as effective .
Propiedades
Número CAS |
4915-81-5 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
2-methyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C4H6N2O/c1-3-5-2-4(7)6-3/h2H2,1H3,(H,5,6,7) |
Clave InChI |
BMXVNDCWQYPPAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















